

Application Notes and Protocols for Sulfo-Cy3-Tetrazine in Nucleic Acid Labeling

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Compound of Interest

Compound Name: Sulfo-Cy3-Tetrazine

Cat. No.: B12282335

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Sulfo-Cy3-Tetrazine** for the efficient and specific labeling of nucleic acids. This advanced labeling strategy leverages the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO), offering exceptional kinetics and specificity. Sulfo-Cy3, a bright and photostable cyanine dye, enables sensitive detection in a variety of downstream applications.

Introduction

Sulfo-Cy3-Tetrazine is a water-soluble fluorescent probe designed for the straightforward and covalent labeling of TCO-modified nucleic acids. The IEDDA "click chemistry" reaction is remarkably fast and proceeds efficiently under mild, aqueous conditions, making it ideal for labeling sensitive biomolecules like DNA and RNA.^{[1][2][3]} The resulting fluorescently labeled nucleic acids can be employed in a wide range of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and cellular imaging. The sulfonate groups on the Cy3 dye enhance its water solubility, minimizing aggregation and non-specific binding.^[4]

The key advantages of using **Sulfo-Cy3-Tetrazine** for nucleic acid labeling include:

- **High Specificity:** The tetrazine-TCO reaction is highly selective and does not cross-react with other functional groups found in biological systems.^{[1][3]}

- **Exceptional Kinetics:** The reaction is one of the fastest bioorthogonal reactions known, allowing for rapid labeling even at low concentrations.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- **Biocompatibility:** The labeling reaction occurs under physiological conditions (neutral pH, room temperature) without the need for cytotoxic catalysts like copper.[\[1\]](#)[\[5\]](#)
- **Bright and Photostable Signal:** The Sulfo-Cy3 fluorophore provides a strong and durable fluorescent signal, ideal for demanding imaging applications.[\[6\]](#)[\[7\]](#)

Chemical Reaction

The labeling of a TCO-modified nucleic acid with **Sulfo-Cy3-Tetrazine** proceeds via an inverse-electron-demand Diels-Alder cycloaddition. The electron-deficient tetrazine ring of **Sulfo-Cy3-Tetrazine** reacts with the strained trans-cyclooctene dienophile on the nucleic acid. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.[\[1\]](#)[\[5\]](#)[\[8\]](#)

Caption: Chemical reaction of **Sulfo-Cy3-Tetrazine** with a TCO-modified nucleic acid.

Quantitative Data

The following table summarizes the key quantitative properties of **Sulfo-Cy3-Tetrazine**.

Parameter	Value	Reference(s)
Excitation Maximum (λ_{ex})	~550 nm	[9]
Emission Maximum (λ_{em})	~570 nm	[9]
Molar Extinction Coefficient (ϵ)	~150,000 cm ⁻¹ M ⁻¹	[9]
Quantum Yield (Φ)	~0.1	[10]
Reaction Rate Constant (k)	Up to 10 ⁶ M ⁻¹ s ⁻¹ (for TCO-tetrazine reaction)	[1]

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Oligonucleotides

This protocol describes the labeling of a trans-cyclooctene (TCO)-modified oligonucleotide with **Sulfo-Cy3-Tetrazine**.

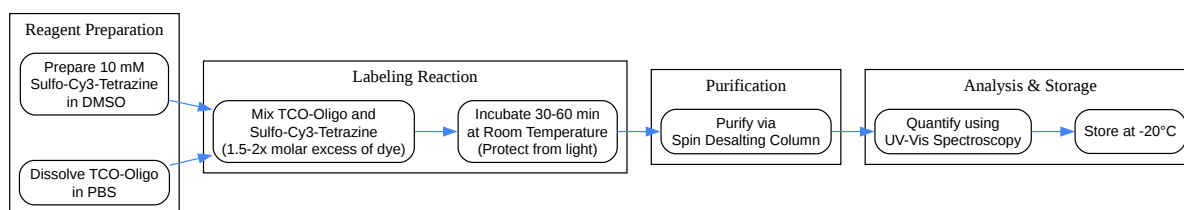
Materials:

- TCO-modified oligonucleotide
- **Sulfo-Cy3-Tetrazine**
- Anhydrous DMSO or DMF
- Nuclease-free water
- Reaction Buffer: 1x PBS, pH 7.2-7.4
- Spin desalting columns (e.g., Sephadex G-25)

Procedure:

- Reagent Preparation:
 - Equilibrate the vial of **Sulfo-Cy3-Tetrazine** to room temperature before opening.
 - Prepare a 10 mM stock solution of **Sulfo-Cy3-Tetrazine** in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.
 - Dissolve the TCO-modified oligonucleotide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the TCO-modified oligonucleotide solution with the **Sulfo-Cy3-Tetrazine** stock solution. A 1.5 to 2-fold molar excess of the tetrazine dye is recommended to drive the reaction to completion.
 - Mix the components thoroughly by gentle vortexing.
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

- Purification of the Labeled Oligonucleotide:
 - Purify the labeled oligonucleotide from unreacted dye using a spin desalting column according to the manufacturer's instructions.
 - Equilibrate the column with 1x PBS buffer.
 - Carefully apply the reaction mixture to the center of the resin bed.
 - Centrifuge to elute the labeled oligonucleotide. The smaller, unconjugated dye molecules will be retained in the resin.
- Quantification and Storage:
 - Determine the concentration and degree of labeling of the purified oligonucleotide using UV-Vis spectrophotometry. The absorbance of the nucleic acid at 260 nm and the Sulfo-Cy3 dye at ~555 nm should be measured.
 - Store the labeled oligonucleotide at -20°C, protected from light.



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Caption: Experimental workflow for labeling TCO-modified oligonucleotides.

Protocol 2: Application in Fluorescence In Situ Hybridization (FISH)

This protocol provides a general guideline for using a **Sulfo-Cy3-Tetrazine** labeled oligonucleotide probe in a FISH experiment.

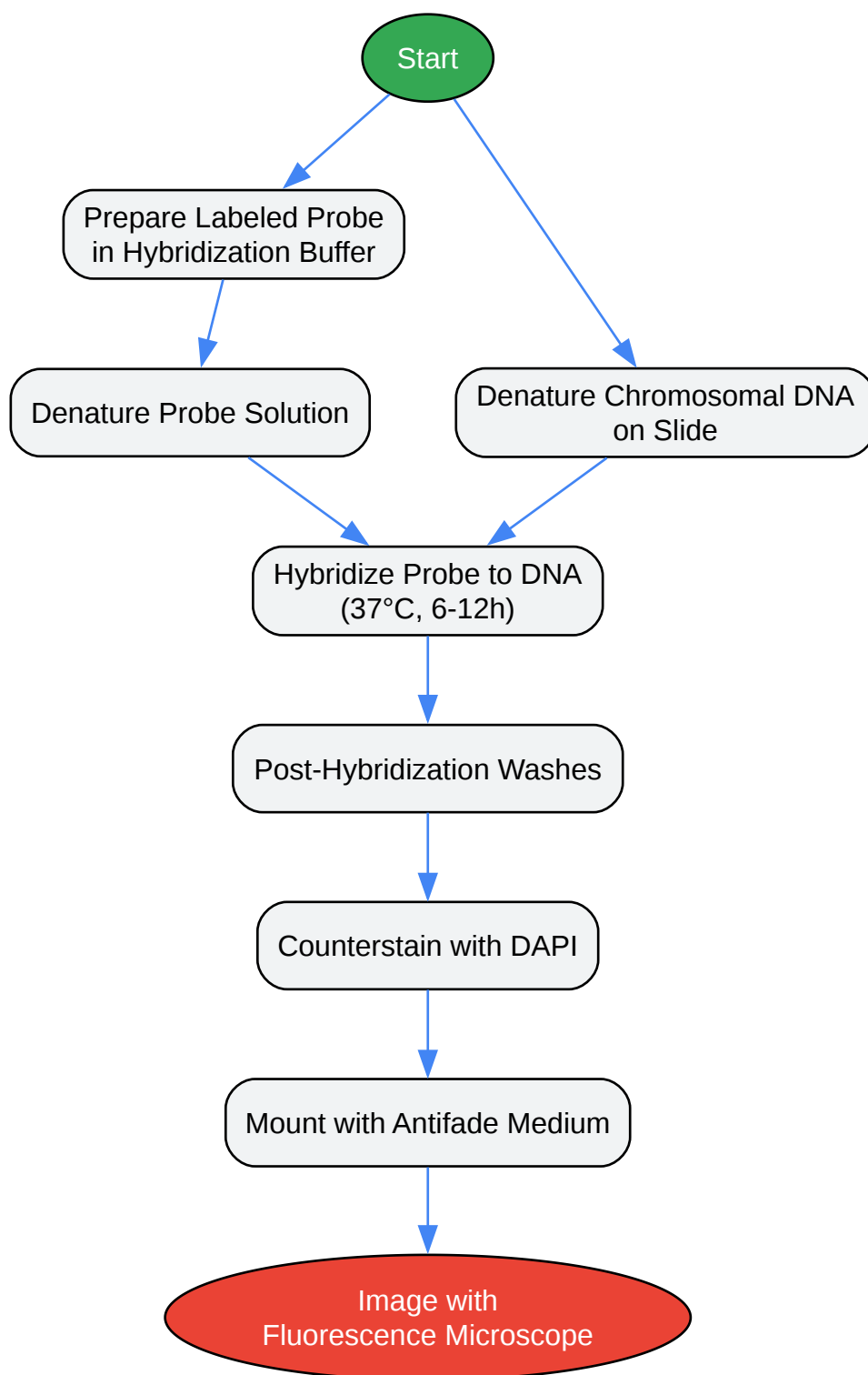
Materials:

- **Sulfo-Cy3-Tetrazine** labeled oligonucleotide probe
- Microscope slides with fixed cells or tissue
- Hybridization Buffer (e.g., 70% formamide, 2x SSC)
- Wash Buffers (e.g., 2x SSC, 0.1% Tween-20)
- DAPI counterstain
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Probe Preparation:
 - Dilute the **Sulfo-Cy3-Tetrazine** labeled oligonucleotide probe in the Hybridization Buffer to the desired final concentration (typically 20-50 µg/mL).[\[11\]](#)
- Denaturation:
 - Denature the chromosomal DNA on the slide by immersing it in a 70% formamide/2x SSC solution at 70°C for 2 minutes.[\[11\]](#)
 - Dehydrate the slide through a series of ethanol washes (e.g., 70%, 85%, 100%) and air dry.

- Denature the probe solution by heating at 75°C for 5 minutes, then immediately place on ice.
- Hybridization:
 - Apply the denatured probe solution to the denatured area on the slide.
 - Cover with a coverslip and seal to prevent evaporation.
 - Incubate in a humidified chamber at 37°C for 6-12 hours.[\[11\]](#)
- Washing:
 - Carefully remove the coverslip.
 - Wash the slide in 2x SSC at room temperature to remove excess probe.
 - Perform a more stringent wash in a pre-warmed wash buffer (e.g., 0.5x SSC at 65°C) to remove non-specifically bound probe.
 - Wash briefly in 2x SSC at room temperature.
- Counterstaining and Mounting:
 - Counterstain the nuclei with DAPI.
 - Mount the slide with an antifade mounting medium.
- Imaging:
 - Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy3.



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Caption: Workflow for a FISH experiment using a **Sulfo-Cy3-Tetrazine** labeled probe.

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References

- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
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